molecular formula C14H8Cl2N2O2 B1275773 4,4'-Azodibenzoyl Dichloride CAS No. 10252-29-6

4,4'-Azodibenzoyl Dichloride

Cat. No.: B1275773
CAS No.: 10252-29-6
M. Wt: 307.1 g/mol
InChI Key: ASOXKYGOZZTVHL-UHFFFAOYSA-N
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Description

4,4’-Azodibenzoyl Dichloride is an organic compound with the chemical formula C14H8Cl2N2O2. It is a dark red solid that is sensitive to moisture. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of dyes and other complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Azodibenzoyl Dichloride can be synthesized through a two-step process:

Industrial Production Methods: In industrial settings, the production of 4,4’-Azodibenzoyl Dichloride typically involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process is optimized to minimize the formation of by-products and to ensure the safe handling of reactive intermediates .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Azodibenzoyl Dichloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.

    4,4’-Azodibenzoic Acid: Formed through hydrolysis.

Mechanism of Action

The mechanism of action of 4,4’-Azodibenzoyl Dichloride primarily involves its reactivity with nucleophiles. The compound’s dichloride groups are highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of complex molecules and in the modification of biomolecules .

Comparison with Similar Compounds

Uniqueness: 4,4’-Azodibenzoyl Dichloride is unique due to its highly reactive dichloride groups, which make it a valuable intermediate in organic synthesis. Its ability to form covalent bonds with a wide range of nucleophiles sets it apart from other similar compounds .

Properties

IUPAC Name

4-[(4-carbonochloridoylphenyl)diazenyl]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O2/c15-13(19)9-1-5-11(6-2-9)17-18-12-7-3-10(4-8-12)14(16)20/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOXKYGOZZTVHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)N=NC2=CC=C(C=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401174
Record name 4,4'-Azodibenzoyl Dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10252-29-6
Record name 4,4′-Azodibenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10252-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Azodibenzoyl Dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Azobenzene-4,4'-dicarbonyl Dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4,4'-Azodibenzoyl Dichloride contribute to the properties of the resulting polymers?

A: this compound acts as a bifunctional monomer, reacting with diamines to form polyamides [, ]. The incorporation of the azo group (-N=N-) within the polymer backbone introduces unique characteristics. For instance, polyamides containing the 4,4'-azodibenzoyl unit exhibit a higher degree of crystallinity compared to those with the 3,3'-azodibenzoyl unit []. This structural difference can influence the polymer's thermal stability, mechanical strength, and solubility. Additionally, the presence of the azo group allows for potential photoisomerization, which could lead to materials with light-responsive properties.

Q2: Can you provide details on the synthesis and characterization of polymers utilizing this compound?

A: The research highlights the synthesis of novel polyamides by reacting this compound with bis(2-aminoarylidene)cycloalkanone monomers []. This solution polycondensation reaction, conducted in N-Methyl-2-pyrrolidone (NMP) with Lithium Chloride as a catalyst, yields polyamides with varying structures depending on the chosen diamine. These polymers were characterized using various techniques including:

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